Cas no 1261651-74-4 (3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine)

3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine
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- インチ: 1S/C12H7ClF3NO2/c13-9-6-17-5-8(11(9)18)7-3-1-2-4-10(7)19-12(14,15)16/h1-6H,(H,17,18)
- InChIKey: DGUMIEKXLRYMCR-UHFFFAOYSA-N
- SMILES: ClC1=CNC=C(C1=O)C1C=CC=CC=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 431
- トポロジー分子極性表面積: 38.3
- XLogP3: 3.8
3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024000973-250mg |
3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine |
1261651-74-4 | 97% | 250mg |
$748.00 | 2023-09-03 | |
Alichem | A024000973-1g |
3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine |
1261651-74-4 | 97% | 1g |
$1848.00 | 2023-09-03 | |
Alichem | A024000973-500mg |
3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine |
1261651-74-4 | 97% | 500mg |
$1009.40 | 2023-09-03 |
3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridineに関する追加情報
Introduction to 3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261651-74-4)
3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261651-74-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by its pyridine core, which is substituted with a chlorine atom, a hydroxyl group, and a 2-(trifluoromethoxy)phenyl moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.
The pyridine core is a fundamental building block in many biologically active molecules, including several FDA-approved drugs. The presence of the chlorine atom and the hydroxyl group introduces additional reactivity and solubility, which can be crucial for optimizing pharmacokinetic properties. The 2-(trifluoromethoxy)phenyl substituent, on the other hand, contributes to the compound's lipophilicity and metabolic stability, enhancing its potential as a drug candidate.
Recent studies have explored the biological activities of 3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be a promising lead compound for the development of new anti-inflammatory drugs.
Another area of interest is the compound's potential as an anticancer agent. Preliminary studies have demonstrated that 3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine has selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
The structural diversity and functional group flexibility of 3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine also make it an attractive scaffold for medicinal chemistry efforts aimed at optimizing its pharmacological properties. For instance, researchers have synthesized a series of analogs by modifying the substituents on the pyridine ring or introducing additional functional groups. These analogs have been evaluated for their biological activities, leading to the identification of several compounds with enhanced potency and selectivity.
In addition to its therapeutic potential, 3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine has been studied for its use in chemical biology research. Its unique structure allows it to serve as a tool compound for probing specific biological processes or validating targets in disease models. For example, it has been used to investigate the role of specific enzymes or receptors in inflammatory pathways.
The synthesis of 3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine typically involves multi-step reactions starting from readily available starting materials. Key steps include the formation of the pyridine ring, introduction of the chlorine and hydroxyl groups, and coupling with the 2-(trifluoromethoxy)phenyl moiety. Advances in synthetic methodologies have led to more efficient and scalable routes for producing this compound, facilitating its broader application in research and development.
In conclusion, 3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261651-74-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an important molecule for further investigation and development into novel therapeutic agents.
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